molecular formula C8H5BrFIO2 B12081368 4-Bromo-3-fluoro-2-iodophenylacetic acid CAS No. 1824057-10-4

4-Bromo-3-fluoro-2-iodophenylacetic acid

Cat. No.: B12081368
CAS No.: 1824057-10-4
M. Wt: 358.93 g/mol
InChI Key: MKHBTBRVGWEEMT-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-iodophenylacetic acid is an organic compound that belongs to the class of halogenated phenylacetic acids It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-iodophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may include:

    Bromination: Introduction of a bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine or iodinating agents like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-iodophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

4-Bromo-3-fluoro-2-iodophenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodophenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its mechanism may involve interactions with enzymes, receptors, or other molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-3-iodobenzoic acid: Similar halogenated structure but with a benzoic acid moiety instead of phenylacetic acid.

    3-Bromo-4-fluoro-2-iodophenylacetic acid: Positional isomer with different halogen arrangement.

    4-Chloro-3-fluoro-2-iodophenylacetic acid: Chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-fluoro-2-iodophenylacetic acid is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential applications. Its combination of bromine, fluorine, and iodine atoms provides a versatile platform for further chemical modifications and functionalization.

Properties

CAS No.

1824057-10-4

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

2-(4-bromo-3-fluoro-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H5BrFIO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13)

InChI Key

MKHBTBRVGWEEMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)I)F)Br

Origin of Product

United States

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